molecular formula C10H10BrFO B8202444 4-Bromo-2-cyclobutoxy-1-fluorobenzene

4-Bromo-2-cyclobutoxy-1-fluorobenzene

Cat. No.: B8202444
M. Wt: 245.09 g/mol
InChI Key: XSUGYAWAXNOXLY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclobutoxy-1-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at the para position, a fluorine atom at the ortho position, and a cyclobutoxy substituent at the meta position. The cyclobutoxy group introduces significant steric strain due to the four-membered ring, which impacts its reactivity and physical properties compared to simpler alkoxy substituents (e.g., methoxy or ethoxy). This compound is hypothesized to be relevant in pharmaceutical and material science research, particularly in applications requiring tailored electronic and steric effects .

Properties

IUPAC Name

4-bromo-2-cyclobutyloxy-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUGYAWAXNOXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutoxy-1-fluorobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride (KF).

    Cyclobutyloxy Group Introduction: The cyclobutyloxy group can be introduced through a nucleophilic substitution reaction where a cyclobutyl alcohol reacts with the benzene derivative in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenols or quinones and reduction reactions to form dehalogenated products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium fluoride (KF).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C).

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3).

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Phenols, quinones.

    Reduction Products: Dehalogenated benzene derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-cyclobutoxy-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutoxy-1-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of the bromine and fluorine atoms enhances its reactivity and allows for selective transformations. The cyclobutyloxy group can influence the compound’s steric and electronic properties, affecting its overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-2-cyclobutoxy-1-fluorobenzene with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cyclobutoxy (C4H7O) C10H10BrFO* ~231.05 High steric strain; moderate lipophilicity; potential for unique reaction pathways .
4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0) Methoxy (OCH3) C7H6BrFO 203.02 Lower steric hindrance; higher solubility in polar solvents; faster nucleophilic substitution .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) Trifluoromethoxy (OCF3) C7H3BrF4O 268.99 Strong electron-withdrawing effect; high lipophilicity; resistance to oxidation .
4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene (CAS 1696597-65-5) Cyclobutylmethoxy (C5H9O) C12H14BrFO 273.15 Increased steric bulk; higher molecular weight; potential for slower reaction kinetics .

Note: The molecular formula and weight of this compound are inferred from structural analogs.

Key Research Findings

Reactivity :

  • The cyclobutoxy group’s ring strain enhances reactivity in ring-opening reactions compared to methoxy analogs but is less reactive than trifluoromethoxy derivatives due to the latter’s strong electron-withdrawing effects .
  • Bromine at the para position acts as a superior leaving group in nucleophilic aromatic substitution (NAS) compared to fluorine, directing incoming nucleophiles to the ortho or meta positions .

Physicochemical Properties: Solubility: Methoxy-substituted analogs (e.g., CAS 2357-52-0) exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) due to reduced steric bulk. In contrast, cyclobutoxy and trifluoromethoxy derivatives show increased lipophilicity, favoring organic solvents like dichloromethane . Thermal Stability: Trifluoromethoxy-substituted compounds (e.g., CAS 105529-58-6) demonstrate higher thermal stability, attributed to the strong C–F bonds and electron-withdrawing effects .

Materials Science: Trifluoromethoxy analogs are valued in liquid crystal and polymer synthesis due to their stability and electronic properties .

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